

Application Notes and Protocols for the Transition Metal-Catalyzed Synthesis of Cyclobutanes

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Compound of Interest		
Compound Name:	Cyclobutane	
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The **cyclobutane** motif is a valuable structural component in medicinal chemistry and natural product synthesis due to its unique conformational properties and its ability to serve as a versatile synthetic intermediate. Transition metal catalysis offers a powerful and diverse toolkit for the efficient and stereoselective construction of these four-membered rings. This document provides detailed application notes and experimental protocols for key transition metal-catalyzed methods for synthesizing **cyclobutanes**, including [2+2] cycloadditions, C-H functionalization, and ring-opening/metathesis reactions.

Metal-Catalyzed [2+2] Cycloaddition Reactions

Transition metal-catalyzed [2+2] cycloadditions provide a direct and atom-economical route to **cyclobutane**s from two unsaturated precursors, typically alkenes or alkynes. These reactions offer an alternative to traditional photochemical methods, often proceeding under milder conditions with high stereocontrol.

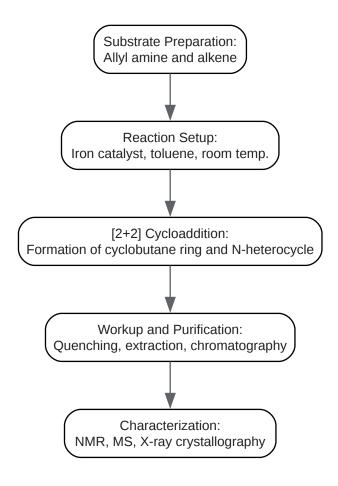
Iron-Catalyzed [2+2] Cycloaddition for the Synthesis of Aminocyclobutanes

Iron catalysts are an attractive option for [2+2] cycloadditions due to their low cost and low toxicity. Pyrimidinediimine-iron catalysts have been effectively employed in the intermolecular



[2+2] cycloaddition of allyl amines to construct **cyclobutane** rings fused to N-heterocycles.[1] [2][3][4]

Logical Workflow for Iron-Catalyzed [2+2] Cycloaddition



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Caption: General workflow for iron-catalyzed [2+2] cycloaddition.

Experimental Protocol: Synthesis of a Tricyclic β-Lactam Precursor[2]

A solution of the appropriate allyl amine (1.0 equiv) and alkene (1.2 equiv) in toluene (0.1 M) is prepared in a glovebox. To this solution, the pyrimidinediimine-iron catalyst (1 mol%) is added. The reaction mixture is stirred at room temperature for the specified time (typically 16-24 h) until completion, as monitored by TLC or NMR. Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired **cyclobutane**-containing product.



Entry	Alkene Substrate	Amine Substrate	Catalyst Loading (mol%)	Solvent	Time (h)	Yield (%)
1	N-allyl-2- phenylacet amide	Styrene	1	Toluene	16	85
2	N-allyl-2- (4- methoxyph enyl)aceta mide	4- Methoxysty rene	1	Toluene	24	82
3	N-allyl-2- cyclohexyl acetamide	Cyclohexe ne	5	Toluene	48	75

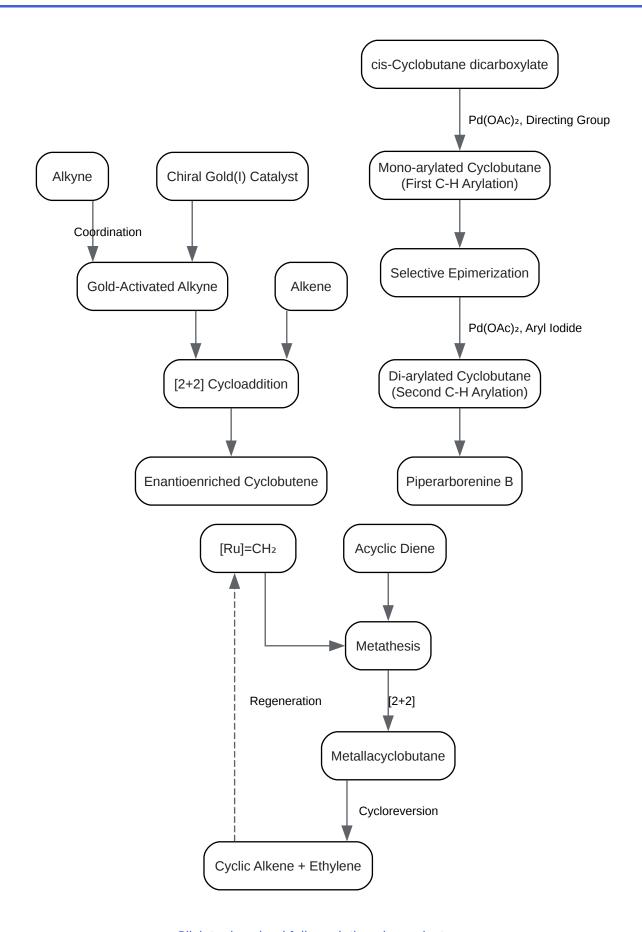
Table 1: Substrate scope for the iron-catalyzed [2+2] cycloaddition.

Gold-Catalyzed Enantioselective [2+2] Cycloaddition

Gold(I) catalysts have emerged as powerful tools for the enantioselective [2+2] cycloaddition of alkenes and alkynes, providing access to chiral cyclobutenes and **cyclobutanes**.[5][6][7][8][9] [10][11][12][13][14] This methodology has been successfully applied in the total synthesis of natural products like rumphellaone A.[6][7][8]

Reaction Pathway for Gold-Catalyzed [2+2] Cycloaddition





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